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alpha,alpha-Dimethyl-gamma-
Compound Name:
butyrolactone

cat. No.: B1220169

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, spectral data, and biological activity of a,a-Dimethyl-y-butyrolactone (CAS number
3709-08-8). This compound, a derivative of y-butyrolactone (GBL), has demonstrated notable
anticonvulsant properties, positioning it as a molecule of interest for further investigation in
neuroscience and drug development. This document consolidates key technical data, outlines
experimental protocols, and presents visual diagrams to facilitate a deeper understanding of
this compound for research and development purposes.

Physicochemical Properties

a,a-Dimethyl-y-butyrolactone, also known as Dihydro-3,3-dimethyl-2(3H)-furanone, is a
colorless to light yellow liquid.[1][2] Its core physicochemical properties are summarized in the
table below.
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Property Value Reference(s)
CAS Number 3709-08-8 [31[4]
Molecular Formula CeH1002 [3114]
Molecular Weight 114.14 g/mol [31[4]
Colorless to Light yellow clear
Appearance . [1][2]
liquid
Melting Point 6 °C [3]
Boiling Point 194 °C at 27 mmHg [3]
Density 0.995 g/cm? [3]
Purity >97.0% (GC) [1]I2]
Flash Point 66.9 °C [3]
B Soluble in many common
Solubility )
organic solvents.
UPVAIJPDWVTFKT-
InChl Key [3]
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Table 1: Physicochemical Properties of a,a-Dimethyl-y-butyrolactone

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of a,0-

Dimethyl-y-butyrolactone.

'H NMR Spectroscopy

The proton NMR spectrum of a,a-Dimethyl-y-butyrolactone is expected to show distinct signals

corresponding to the different proton environments in the molecule. The two methyl groups at

the a-position would appear as a singlet, while the two methylene groups in the lactone ring

would each produce a triplet.
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Chemical Shift o Coupling Constant
Protons Multiplicity
(ppm) (9
-C(CHs)2 ~1.2 Singlet N/A
-CH:- (B-position) ~1.9 Triplet ~7 Hz
-CH2-O- (y-position) ~4.2 Triplet ~7 Hz

Table 2: Predicted 'H NMR Spectral Data

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Chemical Shift (ppm)
-C(CH3)2 ~25

-C(CHs)2 ~45

-CH:- (B-position) ~35

-CH2-O- (y-position) ~65

C=0 (Carbonyl) ~177

Table 3: Predicted 13C NMR Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl

group of the lactone.

Functional Group Wavenumber (cm~?) Intensity

C=0 (Lactone) ~1770 Strong

C-O Stretch ~1150-1250 Strong

C-H Stretch (sp3) ~2850-3000 Medium-Strong
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Table 4: Key IR Absorption Bands

Mass Spectrometry

The mass spectrum of a,a-Dimethyl-y-butyrolactone would show a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of

small neutral molecules such as CO, COz, and ethylene, as well as cleavage of the lactone

ring.
m/z Proposed Fragment
114 [M]* (Molecular lon)
99 [M - CHs]*
86 [M - COJ*
71 [M - CO - CHs]*
56 [M - CO - COJ* or [CaHs]*

Table 5: Predicted Mass Spectrometry Fragmentation

Synthesis of a,a-Dimethyl-y-butyrolactone

While several methods can be employed for the synthesis of y-butyrolactones, a common

approach for a,a-disubstituted derivatives is through a Reformatsky-type reaction or related

enolate chemistry. A plausible synthetic route is outlined below.
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Synthesis of a,a-Dimethyl-y-butyrolactone

Reactants

Gthyl 2—bromoisobutyrate) Ethylene oxide

Reformatsky Reaction

Re\acxtion Condi’ti/oﬂ/s

1. Zinc (Zn) / Solvent (e.g., THF)
2. Acidic workup (e.g., HsO")

Product

a,a-Dimethyl-y-butyrolactone

Click to download full resolution via product page

Figure 1: A plausible synthetic pathway for a,a-Dimethyl-y-butyrolactone via a Reformatsky
reaction.

Experimental Protocol: Synthesis via Reformatsky
Reaction

Materials:

Ethyl 2-bromoisobutyrate

Ethylene oxide

Activated Zinc (Zn) dust

Anhydrous Tetrahydrofuran (THF)
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o Saturated aqueous ammonium chloride (NH4Cl) solution
¢ Anhydrous magnesium sulfate (MgSOQOa)

o Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary
evaporator, distillation setup)

Procedure:

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux
condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. The flask is
maintained under an inert atmosphere (e.g., nitrogen or argon).

Formation of the Reformatsky Reagent: Add a solution of ethyl 2-bromoisobutyrate in
anhydrous THF to the dropping funnel. Add a small portion of the ester solution to the zinc
suspension and gently heat to initiate the reaction. Once initiated, add the remaining ester
solution dropwise at a rate that maintains a gentle reflux. After the addition is complete,
continue to stir the mixture until the zinc is consumed.

Reaction with Ethylene Oxide: Cool the resulting organozinc reagent (Reformatsky reagent)
in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-
condensed solution of ethylene oxide in THF. The reaction is typically exothermic and should
be controlled by the rate of addition.

Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by
the slow addition of a saturated aqueous solution of ammonium chloride.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the
aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine
the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the
drying agent and concentrate the solvent in vacuo.

Final Purification: The crude product is then purified by vacuum distillation to yield pure a,a-
Dimethyl-y-butyrolactone.

Biological Activity and Mechanism of Action
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a,a-Dimethyl-y-butyrolactone has been identified as a compound with significant anticonvulsant
properties. Its mechanism of action is believed to involve the positive allosteric modulation of
the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous
system.

Signaling Pathway: GABA-A Receptor Modulation
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Mechanism of Action at the GABA-A Receptor
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Figure 2: Signaling pathway illustrating the positive allosteric modulation of the GABA-A
receptor by a,a-Dimethyl-y-butyrolactone.

By binding to an allosteric site on the GABA-A receptor, a,a-Dimethyl-y-butyrolactone enhances
the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased
influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane. This
hyperpolarized state makes it more difficult for the neuron to fire an action potential, thus
producing an overall inhibitory effect on the central nervous system, which manifests as its
anticonvulsant activity.

Experimental Protocols for Biological Evaluation

In Vivo Anticonvulsant Activity Testing:
Pentylenetetrazol (PTZ) Induced Seizure Model in Mice

This protocol outlines a standard procedure to evaluate the anticonvulsant efficacy of a,a-
Dimethyl-y-butyrolactone.
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Experimental Workflow for Anticonvulsant Activity Testing
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Figure 3: A generalized experimental workflow for assessing the anticonvulsant activity of a test
compound using the PTZ-induced seizure model in mice.

Materials:

e Male Swiss albino mice (20-25 Q)

 a,a-Dimethyl-y-butyrolactone

e Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
e Pentylenetetrazol (PTZ)

» Positive control (e.g., Diazepam)

o Syringes and needles for administration

e Observation chambers

e Timer

Procedure:

o Animal Acclimatization: House the mice in a controlled environment for at least one week
before the experiment with free access to food and water.

e Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control,
positive control, and different dose levels of the test compound). A typical group size is 6-8
animals.

o Dosing: Administer the vehicle, positive control, or a,a-Dimethyl-y-butyrolactone at the
desired doses via an appropriate route (e.g., intraperitoneal injection).

e Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to
be absorbed and distributed.

e Seizure Induction: Induce seizures by administering a convulsant dose of PTZ (e.g., 85
mg/kg) subcutaneously.
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e Observation: Immediately after PTZ administration, place each mouse in an individual
observation chamber and observe for the onset of seizure activity (e.g., myoclonic jerks,
generalized clonic-tonic seizures) for a set period (e.g., 30 minutes).

o Data Collection: Record the latency to the first seizure and the severity of the seizures. The
protection against mortality can also be recorded.

o Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed
by a post-hoc test) to determine the statistical significance of the anticonvulsant effect
compared to the control group.

Safety and Handling

a,a-Dimethyl-y-butyrolactone is a combustible liquid and should be handled with appropriate
safety precautions.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Use in a
well-ventilated area.[1] Wear protective gloves, eye protection, and face protection.[1] In case
of skin contact, wash with plenty of water.[1]

Conclusion

a,a-Dimethyl-y-butyrolactone is a y-butyrolactone derivative with demonstrated anticonvulsant
properties, likely mediated through the positive allosteric modulation of the GABA-A receptor.
This technical guide has provided a consolidated resource of its physicochemical
characteristics, spectral data, synthesis, and biological evaluation methods. Further research
into its pharmacological profile and structure-activity relationship is warranted to explore its full
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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